SaxS,S-BOBPHOS

Übersicht

Beschreibung

SaxS, S-BOBPHOS is a compound that combines the techniques of Small-Angle X-ray Scattering (SAXS) and S-BOBPHOS . SAXS is a technique used in material science to determine molecular structure and size . S-BOBPHOS (Spiro-Bis(oxazoline) Phosphorus Ligand) is a chiral ligand used in various applications.

Synthesis Analysis

SAXS is a non-invasive reciprocal space characterization technique that provides statistically representative microstructural information about a material . It is used to probe the microstructure of nanoporous materials . The SAXS method is accurate, non-destructive, and usually requires only a minimum of sample preparation .Molecular Structure Analysis

SAXS has proven valuable in advancing structure determination of RNAs as a complementary method, which is also applicable to large-sized RNAs . It can determine nanoparticle size distributions, resolve the size and shape of (monodisperse) macromolecules, determine pore sizes, characteristic distances of partially ordered materials, and much more .Chemical Reactions Analysis

SAXS is used for the determination of the microscale or nanoscale structure of particle systems in terms of such parameters as averaged particle sizes, shapes, distribution, and surface-to-volume ratio . It can study not only particles but also the structure of ordered systems like lamellae, and fractal-like materials .Physical and Chemical Properties Analysis

SAXS is capable of delivering structural information of dimensions between 1 and 100 nm, and of repeat distances in partially ordered systems of up to 150 nm . It is typically done using hard X-rays with a wavelength of 0.07 – 0.2 nm .Wissenschaftliche Forschungsanwendungen

Strukturbiologie

Kleinwinkel-Röntgenstreuung (SAXS): wird in der Strukturbiologie umfassend eingesetzt, um die Größe, Form und Dynamik großer biologischer Moleküle zu untersuchen. Diese Technik ist besonders vorteilhaft, da sie wichtige Informationen über Moleküle direkt in Lösung liefern kann, ohne dass Kristallisation oder Einfrieren von Proben erforderlich ist . SAXS war entscheidend bei der Entschlüsselung der Funktion dieser Moleküle und ist ein wichtiges Werkzeug für die Untersuchung von Proteinkomplexen, DNA und RNA .

Arzneimittelforschung und -formulierung

Im Bereich der pharmazeutischen Wissenschaften wird SAXS eingesetzt, um die Struktur pharmazeutisch relevanter Materialien von molekularen bis hin zu kolloidalen Dimensionen zu verstehen. Es spielt eine entscheidende Rolle bei der Entdeckung von Medikamenten- und Impfstoffzielen sowie bei der Analyse von Viren. SAXS erleichtert Forschung, Entwicklung und Qualitätskontrolle in verschiedenen Stadien der Medikamentenentwicklung .

Synthetische Biologie

SAXS hat transformative Anwendungen in der synthetischen Biologie. So wurde es beispielsweise verwendet, um die molekulare Struktur künstlicher Proteine zu bestimmen, was die Entwicklung neuer Proteinstrukturen unterstützt. Diese Methode ermöglicht die Untersuchung von Proteinen und Nukleinsäuren unter verschiedenen experimentellen Bedingungen und beantwortet biologische Fragen, die für Anwendungen in der synthetischen Biologie entscheidend sind .

Materialwissenschaft

In der Materialwissenschaft wird SAXS zur Steuerung der Entwicklung von Einatom- und Sub-Nanocluster-Katalysatoren eingesetzt. Es hilft bei der Überwachung der elektronischen Struktur, der atomaren Konfiguration und der Größenänderungen von Katalysatoren unter realen Betriebsbedingungen. Dies ist unerlässlich, um Reaktionsmechanismen zu untersuchen und das Katalysatordesign zu optimieren .

Molekularbiologie

SAXS bietet eine breite Palette von Anwendungen in der Molekularbiologie. Es kann die durchschnittliche Größe und Form von Partikeln in Lösung anhand der Streuung von Röntgenstrahlen bestimmen. Diese Technik ist leistungsstark für die Untersuchung flexibler und dynamischer Systeme wie Proteine und anderer Biomoleküle und liefert Einblicke in Faltungs-Entfaltungs-Prozesse, Konformationsänderungen und Komplexbildung .

Biochemie

SAXS ist in der Biochemie wertvoll für die Weiterentwicklung der Strukturbestimmung von RNAs und anderen Biomolekülen. Es dient als ergänzende Methode zu hochauflösenden Techniken wie NMR-Spektroskopie und Röntgenkristallographie, insbesondere für große RNAs und Proteine, bei denen traditionelle Methoden an ihre Grenzen stoßen .

Pharmazeutische Wissenschaft

SAXS wird in der pharmazeutischen Wissenschaft eingesetzt, um Liposomen und andere nanobasierte Arzneimittel-Abgabesysteme zu charakterisieren. Es hilft beim Verständnis der Einarbeitung von Wirkstoffen in Membranen und liefert Einblicke in die Morphologie und Flexibilität dieser Träger, was für die Qualitätskontrolle in der pharmazeutischen Herstellung von entscheidender Bedeutung ist .

Wirkmechanismus

Target of Action

The primary targets of SAXS are the atomic and molecular structures of the compound under investigation . SAXS is used to study the size, shape, and conformational flexibility of biological macromolecules and complexes .

Mode of Action

SAXS works by measuring the scattering intensity of X-rays as a function of spatial frequency when X-rays are projected onto a sample . This allows for the determination of the atomic configuration, electronic structure, and size changes of the compound .

Result of Action

The result of SAXS analysis is a detailed understanding of the compound’s structure at the atomic and molecular level . This can include information on the size, shape, and conformation of the compound .

Zukünftige Richtungen

The future research of SAXS should focus on extending machine time, simplifying SAXS data treatment, optimizing modeling methods in order to achieve an integrated structural biology based on SAXS as a practical tool for investigating the structure-function relationship of biomacromolecules in the food industry .

Eigenschaften

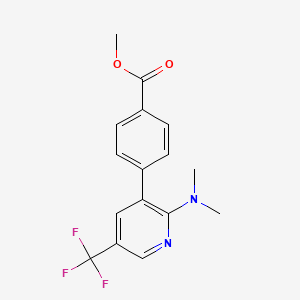

IUPAC Name |

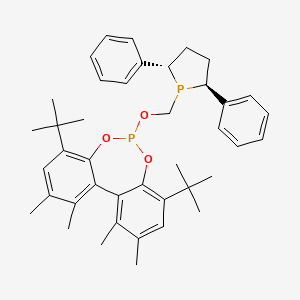

4,8-ditert-butyl-6-[[(2S,5S)-2,5-diphenylphospholan-1-yl]methoxy]-1,2,10,11-tetramethylbenzo[d][1,3,2]benzodioxaphosphepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H50O3P2/c1-26-23-32(40(5,6)7)38-36(28(26)3)37-29(4)27(2)24-33(41(8,9)10)39(37)44-46(43-38)42-25-45-34(30-17-13-11-14-18-30)21-22-35(45)31-19-15-12-16-20-31/h11-20,23-24,34-35H,21-22,25H2,1-10H3/t34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDUDCHTDZHIKW-PXLJZGITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1C)C3=C(C(=CC(=C3OP(O2)OCP4C(CCC4C5=CC=CC=C5)C6=CC=CC=C6)C(C)(C)C)C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C2C(=C1C)C3=C(C(=CC(=C3OP(O2)OCP4[C@@H](CC[C@H]4C5=CC=CC=C5)C6=CC=CC=C6)C(C)(C)C)C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H50O3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1456744.png)

![1-{4-[(2E)-3-(2-Thienyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1456745.png)

![4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile](/img/structure/B1456754.png)

![2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1456762.png)